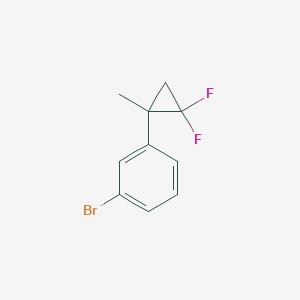

1-Bromo-3-(2,2-difluoro-1-methylcyclopropyl)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound with the chemical formula FC1(C(C1)©C1=CC(=CC=C1)Br)F is known as 2-Bromo-1-fluoro-3-(trifluoromethyl)benzene. This compound is a halogenated aromatic hydrocarbon, which means it contains a benzene ring substituted with halogen atoms (bromine and fluorine) and a trifluoromethyl group. These types of compounds are often used in various chemical and industrial applications due to their unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-fluoro-3-(trifluoromethyl)benzene typically involves the halogenation of a suitable aromatic precursor. One common method is the bromination of 1-fluoro-3-(trifluoromethyl)benzene using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the substitution of a hydrogen atom with a bromine atom on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of 2-Bromo-1-fluoro-3-(trifluoromethyl)benzene can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be used to ensure consistent product quality and yield. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-1-fluoro-3-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine or fluorine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the bromine atom with a hydroxyl or alkoxy group.

Electrophilic Substitution: Reagents like nitric acid or sulfuric acid can introduce nitro or sulfonic acid groups onto the benzene ring.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can reduce the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 2-fluoro-3-(trifluoromethyl)phenol, while oxidation with potassium permanganate can produce 2-bromo-3-fluorobenzoic acid.

Wissenschaftliche Forschungsanwendungen

Overview

1-Bromo-3-(2,2-difluoro-1-methylcyclopropyl)benzene is a halogenated aromatic compound characterized by its unique molecular structure, which includes a bromine atom and a difluoromethyl-substituted cyclopropyl group. This compound has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, agrochemicals, and materials science.

Scientific Research Applications

-

Medicinal Chemistry

- Drug Development : this compound serves as a crucial intermediate in the synthesis of pharmaceuticals. Its structural features may enhance the binding affinity to specific biological targets, making it valuable for developing drugs that target receptors or enzymes involved in various diseases.

- Biological Activity : The compound has been studied for its interactions with biological systems, particularly in enzyme-catalyzed reactions. Its halogenated nature may influence the lipophilicity and electronic properties, potentially leading to increased biological activity.

-

Agrochemicals

- Pesticide Development : The compound's unique structure allows it to be used as a building block in the synthesis of agrochemicals, particularly pesticides. Its ability to interact with biological pathways can be harnessed to create effective pest control agents.

-

Materials Science

- Polymer Chemistry : this compound can be utilized in the production of specialty chemicals and polymers. Its incorporation into polymer matrices can impart desirable properties such as increased thermal stability and chemical resistance.

Case Study 1: Synthesis of Pharmaceuticals

A study demonstrated the successful use of this compound as an intermediate in synthesizing novel anti-inflammatory drugs. The compound was subjected to various substitution reactions that yielded derivatives with enhanced therapeutic profiles.

Case Study 2: Agrochemical Applications

Research conducted on the application of this compound in developing new pesticide formulations showed promising results. The synthesized pesticides exhibited higher efficacy against target pests compared to existing formulations, indicating the potential for commercial development.

Wirkmechanismus

The mechanism of action of 2-Bromo-1-fluoro-3-(trifluoromethyl)benzene depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes, receptors, or nucleic acids, through its halogen atoms and aromatic ring. These interactions can modulate the activity of the target molecules, leading to changes in biological or chemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Bromo-3-fluorotoluene: Similar in structure but lacks the trifluoromethyl group.

2-Fluoro-6-(trifluoromethyl)bromobenzene: Similar but with different positions of the substituents on the benzene ring.

1-Bromo-2-fluoro-4-(trifluoromethyl)benzene: Another isomer with different substituent positions.

Uniqueness

2-Bromo-1-fluoro-3-(trifluoromethyl)benzene is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. The presence of both bromine and fluorine atoms, along with the trifluoromethyl group, imparts distinct electronic and steric properties that can be exploited in various chemical and biological applications.

Biologische Aktivität

Overview

1-Bromo-3-(2,2-difluoro-1-methylcyclopropyl)benzene (CAS No. 2172548-68-2) is a halogenated aromatic compound known for its unique structural features, including a bromine atom and a difluoromethyl-substituted cyclopropyl group. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities.

- Molecular Formula : C10H8BrF2

- Molecular Weight : 247.08 g/mol

- IUPAC Name : this compound

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, such as enzymes and receptors. The presence of halogen atoms can enhance lipophilicity and alter the electronic properties of the molecule, potentially leading to increased binding affinity to target sites.

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

Anticancer Activity

Research indicates that halogenated compounds often exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound can induce apoptosis in cancer cell lines through various mechanisms:

- Flow Cytometry Analysis : Demonstrated that certain derivatives trigger apoptosis in MCF-7 breast cancer cells by increasing caspase activity, suggesting a pathway for potential therapeutic applications .

- IC50 Values : Compounds structurally related to this compound have shown IC50 values ranging from 0.12 to 15.63 µM against various cancer cell lines, indicating potent cytotoxic effects .

Enzyme Inhibition

The compound may also act as an inhibitor for specific enzymes involved in metabolic pathways. For example:

- HDAC Inhibition : Some derivatives have been evaluated for their inhibitory effects on histone deacetylases (HDACs), which play a crucial role in cancer progression. Compounds with similar structures have shown promising HDAC inhibitory activity .

Table of Biological Activities

| Activity Type | Cell Line/Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 15.63 | |

| Anticancer | HCT-116 | 0.48 | |

| HDAC Inhibition | HDAC-1 | Not specified |

Case Study: Apoptosis Induction in Cancer Cells

A study focusing on the apoptosis-inducing capabilities of halogenated compounds similar to this compound revealed that:

Eigenschaften

IUPAC Name |

1-bromo-3-(2,2-difluoro-1-methylcyclopropyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrF2/c1-9(6-10(9,12)13)7-3-2-4-8(11)5-7/h2-5H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKFJNLILHNGWDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1(F)F)C2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrF2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.